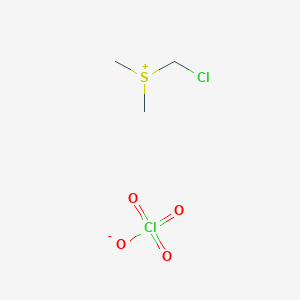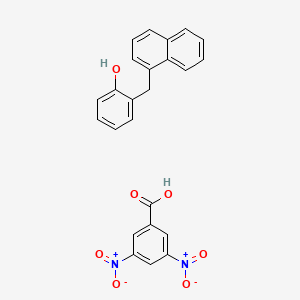
3,5-Dinitrobenzoic acid;2-(naphthalen-1-ylmethyl)phenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,5-Dinitrobenzoic acid;2-(naphthalen-1-ylmethyl)phenol is a compound that combines the properties of two distinct chemical entities: 3,5-Dinitrobenzoic acid and 2-(naphthalen-1-ylmethyl)phenol. 3,5-Dinitrobenzoic acid is an aromatic compound known for its use in identifying alcohol components in esters and in the fluorometric analysis of creatinine . 2-(naphthalen-1-ylmethyl)phenol, on the other hand, is a phenolic compound with a naphthalene moiety, which adds to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: 3,5-Dinitrobenzoic acid is typically synthesized from benzoic acid through a nitration reaction using nitric acid in the presence of concentrated sulfuric acid . This process can also start with 3-nitrobenzoic acid, leading to yields of approximately 98% . The synthesis of 2-(naphthalen-1-ylmethyl)phenol involves the alkylation of phenol with naphthalen-1-ylmethyl chloride under basic conditions.
Industrial Production Methods: Industrial production of 3,5-Dinitrobenzoic acid follows the same nitration process but on a larger scale, ensuring high purity and yield. The production of 2-(naphthalen-1-ylmethyl)phenol involves large-scale alkylation reactions, often using continuous flow reactors to maintain consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: 3,5-Dinitrobenzoic acid can undergo oxidation reactions, typically forming more oxidized derivatives.
Reduction: Reduction of 3,5-Dinitrobenzoic acid can lead to the formation of amino derivatives.
Substitution: Both 3,5-Dinitrobenzoic acid and 2-(naphthalen-1-ylmethyl)phenol can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and hydrogen gas in the presence of a catalyst are used.
Substitution: Typical conditions involve the use of Lewis acids like aluminum chloride for Friedel-Crafts alkylation or acylation.
Major Products:
Oxidation: Formation of carboxylic acids or quinones.
Reduction: Formation of amines or hydroxylamines.
Substitution: Formation of alkylated or acylated derivatives.
Scientific Research Applications
3,5-Dinitrobenzoic acid;2-(naphthalen-1-ylmethyl)phenol has diverse applications in scientific research:
Chemistry: Used as a reagent for identifying alcohols and amines through derivatization.
Biology: Employed in the study of enzyme kinetics and protein interactions.
Medicine: Investigated for its potential use in drug development and as a diagnostic tool.
Industry: Utilized in the synthesis of advanced materials and as a corrosion inhibitor.
Mechanism of Action
The mechanism of action of 3,5-Dinitrobenzoic acid involves its ability to form stable derivatives with alcohols and amines, facilitating their identification and analysis . The nitro groups enhance its reactivity, making it a valuable reagent in various chemical reactions. 2-(naphthalen-1-ylmethyl)phenol, with its phenolic hydroxyl group, can participate in hydrogen bonding and other interactions, influencing its biological activity.
Comparison with Similar Compounds
4-Nitrobenzoic acid: Used similarly for derivatization but has lower melting points for its derivatives.
3-Nitrobenzoic acid: Another nitrated benzoic acid with slightly different reactivity and acidity.
2-Hydroxy-5-nitrobenzoic acid: Known for its use in detecting reducing sugars.
Uniqueness: 3,5-Dinitrobenzoic acid is unique due to its higher acidity and the ability to form derivatives with higher melting points compared to 4-nitrobenzoic acid . The combination with 2-(naphthalen-1-ylmethyl)phenol adds further versatility, making it suitable for a broader range of applications.
Properties
CAS No. |
62314-95-8 |
|---|---|
Molecular Formula |
C24H18N2O7 |
Molecular Weight |
446.4 g/mol |
IUPAC Name |
3,5-dinitrobenzoic acid;2-(naphthalen-1-ylmethyl)phenol |
InChI |
InChI=1S/C17H14O.C7H4N2O6/c18-17-11-4-2-7-15(17)12-14-9-5-8-13-6-1-3-10-16(13)14;10-7(11)4-1-5(8(12)13)3-6(2-4)9(14)15/h1-11,18H,12H2;1-3H,(H,10,11) |
InChI Key |
JAJVSKTULJBCHQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2CC3=CC=CC=C3O.C1=C(C=C(C=C1[N+](=O)[O-])[N+](=O)[O-])C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[2-(Diethylamino)ethoxy]-3-propanoylbenzoic acid](/img/structure/B14530576.png)
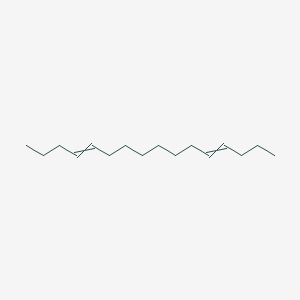
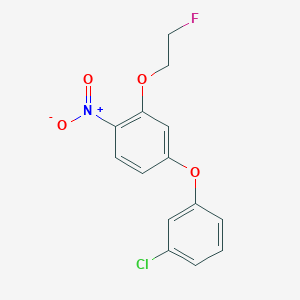
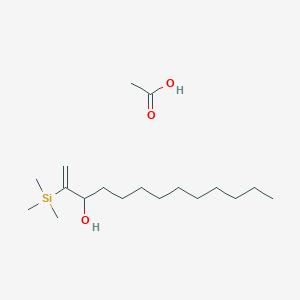
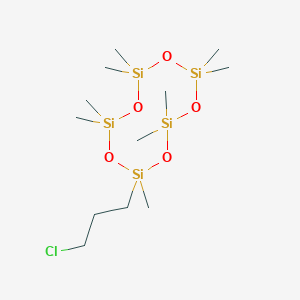
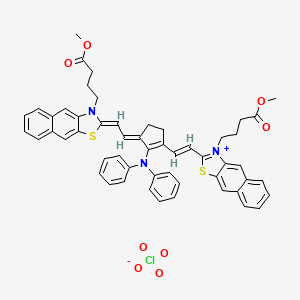
![3-Bromophenyl 2-[(2,6-dichloropyridin-3-yl)oxy]propanoate](/img/structure/B14530626.png)
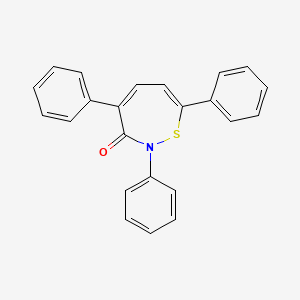
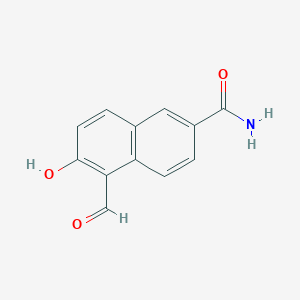
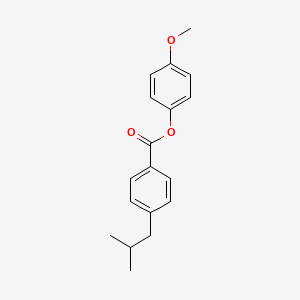
![5-Hydroxy-12-methylbicyclo[9.3.1]pentadec-11-en-15-one](/img/structure/B14530644.png)
![4-[(Hexyloxy)methoxy]but-2-en-1-ol](/img/structure/B14530651.png)
![Methyl [2-(4-chlorophenyl)ethyl]carbamodithioate](/img/structure/B14530653.png)
